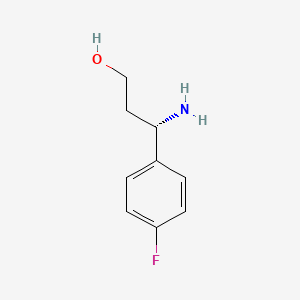

(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3S)-3-amino-3-(4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJPLYPJQZYBLI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CCO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436858 | |

| Record name | (3S)-3-Amino-3-(4-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228422-49-9 | |

| Record name | (3S)-3-Amino-3-(4-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 228422-49-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Studies of S 3 Amino 3 4 Fluorophenyl Propan 1 Ol

Functional Group Transformations and Mechanistic Insights

The chemical behavior of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol is dominated by the nucleophilicity of the nitrogen and oxygen atoms. The amino group, being generally more nucleophilic than the hydroxyl group, is the primary site of reaction under neutral or basic conditions. Conversely, the hydroxyl group's reactivity can be enhanced or isolated by performing reactions under acidic conditions, which protonate and deactivate the amino group.

Reactions Involving the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily attacking electrophilic carbon atoms. This reactivity is central to the formation of amides, sulfonamides, and N-alkylated derivatives.

The amino group of this compound undergoes facile acylation when treated with acylating agents such as acetyl chloride or acetic anhydride. This reaction, a classic example of nucleophilic acyl substitution, results in the formation of the corresponding N-acetyl derivative, (S)-N-(1-(4-fluorophenyl)-3-hydroxypropyl)acetamide.

The reaction mechanism proceeds via a nucleophilic addition-elimination pathway. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequently, the leaving group (chloride in the case of acetyl chloride) is eliminated, and a proton is transferred from the nitrogen to a base, yielding the stable amide product. To drive the reaction to completion, a base such as triethylamine or sodium acetate is often added to neutralize the acidic byproduct (e.g., HCl).

Table 1: Representative Conditions for N-Acetylation

| Reagent | Base | Solvent | Temperature | Product |

| Acetyl Chloride | Triethylamine | Dichloromethane | 0 °C to RT | (S)-N-(1-(4-fluorophenyl)-3-hydroxypropyl)acetamide |

| Acetic Anhydride | Pyridine | Tetrahydrofuran | Room Temp. | (S)-N-(1-(4-fluorophenyl)-3-hydroxypropyl)acetamide |

| Acetyl Chloride | Sodium Acetate | Brine/Acetone | Room Temp. | (S)-N-(1-(4-fluorophenyl)-3-hydroxypropyl)acetamide |

Analogous to acylation, the amino group can be sulfonated using sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base. This reaction yields the corresponding N-sulfonamide, specifically the N-tosylate derivative: (S)-N-(1-(4-fluorophenyl)-3-hydroxypropyl)-4-methylbenzenesulfonamide. The tosyl group is a common protecting group for amines in organic synthesis.

The mechanism is similar to acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base, typically pyridine or triethylamine, is required to facilitate the reaction by neutralizing the generated hydrochloric acid. In some cases, with bifunctional amino alcohols, if an excess of the sulfonylating agent is used under strongly basic conditions, both the amino and hydroxyl groups can be tosylated. Subsequent intramolecular cyclization can lead to the formation of an N-tosyl aziridine.

Table 2: General Conditions for N-Tosylation

| Reagent | Base | Solvent | Temperature | Product |

| p-Toluenesulfonyl Chloride | Pyridine | Chloroform | 0 °C to RT | (S)-N-(1-(4-fluorophenyl)-3-hydroxypropyl)-4-methylbenzenesulfonamide |

| p-Toluenesulfonyl Chloride | Triethylamine | Dichloromethane | Room Temp. | (S)-N-(1-(4-fluorophenyl)-3-hydroxypropyl)-4-methylbenzenesulfonamide |

The nitrogen atom can be alkylated via nucleophilic substitution reactions with alkyl halides, such as benzyl bromide. The reaction typically requires a base to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acid formed. The product is the N-benzyl derivative, (S)-3-(benzylamino)-3-(4-fluorophenyl)propan-1-ol. The use of more than one equivalent of the alkylating agent can lead to the formation of the N,N-dibenzyl derivative. More modern methods for N-alkylation involve the use of alcohols as alkylating agents in the presence of a catalyst, which is considered a greener approach as the only byproduct is water.

Table 3: Conditions for N-Benzylation

| Reagent | Base / Catalyst | Solvent | Temperature | Product |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | (S)-3-(benzylamino)-3-(4-fluorophenyl)propan-1-ol |

| Benzyl Alcohol | Gold(III) Catalyst | Water | 80 °C | (S)-3-(benzylamino)-3-(4-fluorophenyl)propan-1-ol |

The amino group of this compound serves as an effective nucleophile in reactions with a broad range of electrophiles beyond simple acetyl and tosyl chlorides. This allows for the synthesis of a diverse library of amide and sulfonamide derivatives. The general reaction involves the nucleophilic attack of the amine on an acyl chloride, sulfonyl chloride, or other activated carbonyl/sulfonyl species, proceeding through a nucleophilic addition-elimination mechanism.

The reactivity and outcome are governed by the nature of the electrophile and the reaction conditions. Two equivalents of the amine are often used, with one acting as the nucleophile and the second acting as a base to neutralize the HCl byproduct. Alternatively, an auxiliary non-nucleophilic base like pyridine or triethylamine is added.

Amide Formation : Reaction with various aroyl chlorides (e.g., benzoyl chloride) or aliphatic acyl chlorides yields the corresponding N-aroyl or N-alkanoyl amides.

Sulfonamide Formation : Reaction with different arylsulfonyl chlorides (e.g., benzenesulfonyl chloride) or alkylsulfonyl chlorides (e.g., methanesulfonyl chloride) provides a range of sulfonamide derivatives.

These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.

Table 4: Synthesis of Amide and Sulfonamide Derivatives

| Electrophile | Derivative Class | Product Example |

| Benzoyl Chloride | N-Aroyl Amide | (S)-N-(1-(4-fluorophenyl)-3-hydroxypropyl)benzamide |

| Methanesulfonyl Chloride | N-Alkyl Sulfonamide | (S)-N-(1-(4-fluorophenyl)-3-hydroxypropyl)methanesulfonamide |

| Phenylacetyl Chloride | N-Alkanoyl Amide | (S)-N-(1-(4-fluorophenyl)-3-hydroxypropyl)-2-phenylacetamide |

Reactions Involving the Hydroxyl Group

While the amino group is generally more reactive, the primary hydroxyl group can be selectively targeted for transformations such as oxidation, esterification, and etherification. To achieve selectivity, the amino group is often first protected (e.g., as a tosylamide or a carbamate) or protonated under acidic conditions to suppress its nucleophilicity.

Direct O-acylation of unprotected amino alcohols can be achieved under strongly acidic conditions. The amine functionality is completely protonated, preventing it from reacting with the acylating agent, thus allowing the less nucleophilic hydroxyl group to react. For example, treatment with an acyl chloride in a strong acid medium like trifluoroacetic acid would favor the formation of the O-acyl ester.

Other key reactions involving the hydroxyl group include:

Oxidation : The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents (e.g., PCC, Swern oxidation for the aldehyde; Jones reagent for the carboxylic acid).

Esterification : Besides the acid-catalyzed O-acylation, standard esterification procedures, like the Steglich esterification with a carboxylic acid, DCC, and DMAP, can be employed, provided the amine is protected.

Etherification : The hydroxyl group can be converted into an ether, for example, through a Williamson ether synthesis by first deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide. This requires prior protection of the more acidic amino group.

Oxidation Reactions to Ketones or Aldehydes

The primary alcohol group in this compound can be oxidized to an aldehyde or, if the reaction proceeds further, to a carboxylic acid. However, the focus here is on the controlled oxidation to carbonyl compounds. The oxidation of primary alcohols to aldehydes requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Conversely, secondary alcohols are readily oxidized to ketones. While the target compound is a primary alcohol, discussion of ketone formation is relevant in the context of its secondary alcohol isomers or derivatives.

Several reagents are commonly employed for the oxidation of alcohols. Pyridinium chlorochromate (PCC) is a well-established reagent for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. libretexts.orgmasterorganicchemistry.comchemistrysteps.commasterorganicchemistry.comyoutube.com The reaction is typically carried out in an anhydrous solvent such as dichloromethane (DCM). For the oxidation of a primary alcohol like this compound, PCC would be expected to yield the corresponding aldehyde, (S)-3-amino-3-(4-fluorophenyl)propanal.

Another widely used method for the mild oxidation of alcohols is the Swern oxidation. alfa-chemistry.comwikipedia.orgjk-sci.comchemistrysteps.comchem-station.com This reaction utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. The Swern oxidation is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Table 1: Common Reagents for the Oxidation of Alcohols

| Reagent/Reaction | Oxidizing Agent | Typical Substrate | Product | Key Features |

|---|---|---|---|---|

| PCC Oxidation | Pyridinium chlorochromate | Primary Alcohol | Aldehyde | Mild, anhydrous conditions. libretexts.orgmasterorganicchemistry.comchemistrysteps.com |

| Secondary Alcohol | Ketone | |||

| Swern Oxidation | Activated DMSO | Primary Alcohol | Aldehyde | Mild, low temperature, avoids heavy metals. alfa-chemistry.comwikipedia.orgjk-sci.com |

Reduction Reactions to Amine Derivatives

The term "reduction reactions to amine derivatives" in the context of this compound can be interpreted in a few ways. The existing primary amine is already in its most reduced state. Therefore, this section will focus on the reduction of derivatives of the parent compound, such as amides or nitriles, which can be synthesized from the primary amine or alcohol functionalities.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of functional groups, including amides and nitriles, to amines. adichemistry.combyjus.com For example, if the primary amine of this compound were to be acylated to form an amide, subsequent reduction with LiAlH₄ would yield a secondary amine. Similarly, if the alcohol functionality were converted to a nitrile, LiAlH₄ reduction would furnish a primary amine, extending the carbon chain.

The reduction of amino acids to amino alcohols is a closely related transformation. While the starting material is already an amino alcohol, it's relevant to note that its synthesis often involves the reduction of the corresponding amino acid. Reagents like LiAlH₄ are effective for this purpose. orgsyn.orgstackexchange.com

Aromatic Electrophilic Substitution on the Fluorophenyl Moiety

The 4-fluorophenyl group of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic ring.

Regioselectivity and Steric Effects of the Amino Alcohol Group

The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the aromatic ring. In this case, the fluorine atom and the 3-amino-1-hydroxypropyl group will influence the position of the incoming electrophile.

Fluorine is an ortho, para-directing deactivator. The amino group (or a derivative) is a powerful ortho, para-directing activator. The combined effect of these two groups will determine the final position of substitution. The steric bulk of the 3-amino-1-hydroxypropyl group is a significant factor. youtube.com Due to its size, it can hinder the approach of the electrophile to the ortho positions, potentially favoring substitution at the para position relative to the amino group, which is already occupied by the fluorine atom. Therefore, substitution would be expected to occur ortho to the fluorine and meta to the amino alcohol side chain.

Nitration Reactions

Nitration is a classic example of electrophilic aromatic substitution, typically carried out using a mixture of nitric acid and sulfuric acid. The nitration of p-fluoroaniline derivatives has been studied, and the regioselectivity is influenced by the reaction conditions and the nature of the amine protecting group. google.com In the case of this compound, the amino group is a strong activating and ortho, para-directing group, while the fluorine atom is a deactivating but also ortho, para-directing group.

Given that the para position to the amino group is blocked by the fluorine atom, nitration would be expected to occur at the positions ortho to the amino group (positions 2 and 6) and ortho to the fluorine atom (positions 3 and 5). The steric hindrance from the 3-amino-1-hydroxypropyl side chain would likely disfavor substitution at the positions ortho to it. Therefore, the major product would likely be the one where the nitro group is introduced at the position ortho to the fluorine and meta to the amino alcohol side chain. It is also common practice to protect the amino group, for instance as an acetamide, before carrying out the nitration to prevent oxidation and to modulate the directing effect.

Salt Formation and Physico-Chemical Properties of Derivatives

The basic amino group in this compound and its derivatives allows for the formation of salts with various acids. Salt formation is a common strategy in pharmaceutical chemistry to improve properties such as solubility, stability, and crystallinity. nih.gov

Hydrochloride and Sulfate Salt Formation

Hydrochloride Salts: The formation of a hydrochloride salt is achieved by treating the free base with hydrochloric acid. This is a very common salt form for amine-containing active pharmaceutical ingredients. researchgate.netjst.go.jp The resulting salt is typically a crystalline solid with increased water solubility compared to the free base. The physicochemical properties of hydrochloride salts, such as melting point, solubility, and crystal structure, are important parameters that are carefully characterized.

Sulfate Salts: Similarly, sulfate salts can be prepared by reacting the amine with sulfuric acid. sciencemadness.org Sulfate salts can also offer advantages in terms of physical and chemical properties. For instance, they may exhibit different solubility and stability profiles compared to the corresponding hydrochloride salts. acs.orgacs.org The choice between a hydrochloride and a sulfate salt often depends on the specific properties desired for a particular application. The characterization of these salts would involve techniques such as X-ray powder diffraction (XRPD) to determine the crystal form, differential scanning calorimetry (DSC) to measure the melting point and thermal stability, and solubility studies in various media.

Table 2: Common Salt Forms of Amines

| Salt Form | Acid Used | Typical Properties |

|---|---|---|

| Hydrochloride | Hydrochloric Acid | Often crystalline, generally good water solubility. researchgate.netjst.go.jp |

| Sulfate | Sulfuric Acid | Can offer different solubility and stability profiles. acs.orgacs.org |

Impact of Derivatization on the Solubility and Crystallization of this compound

General Principles of Derivatization Effects

Derivatization can shift this balance. Protecting the amino group with a non-polar moiety like the tert-butyloxycarbonyl (Boc) group generally increases solubility in organic solvents by reducing the molecule's polarity and its ability to form strong hydrogen bonds as a donor. Conversely, converting the basic amino group into a salt by reacting it with an acid is a common method to enhance aqueous solubility. tandfonline.com

Impact of N-Protection on Solubility

| Compound | Water Solubility | Polar Protic Solvent (e.g., Ethanol) Solubility | Apolar Organic Solvent (e.g., Toluene) Solubility |

|---|---|---|---|

| This compound | Moderate | High | Low |

| N-Boc-(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol | Low | Moderate | High |

Influence of Salt Formation on Solubility and Crystallization

Formation of a salt at the primary amino group is a widely employed technique to enhance the aqueous solubility and improve the crystallization properties of basic compounds. Reacting this compound with a pharmaceutically acceptable acid, such as hydrochloric acid or tartaric acid, would yield the corresponding ammonium salt.

The ionic nature of the salt dramatically increases its interaction with polar solvents like water, leading to a significant enhancement in aqueous solubility. tandfonline.com This is particularly beneficial for the development of aqueous formulations.

Furthermore, salt formation often leads to the generation of highly crystalline solids with well-defined melting points. The ordered lattice structure of a salt can facilitate the removal of impurities during the crystallization process, leading to a higher purity of the final product. The choice of the counter-ion can also be used to isolate specific enantiomers from a racemic mixture, a process known as chiral resolution by crystallization of diastereomeric salts. wikipedia.org

| Property | This compound (Free Base) | This compound Salt (e.g., Hydrochloride) |

|---|---|---|

| Aqueous Solubility | Moderate | High |

| Crystallinity | Variable | Generally High |

| Melting Point | Lower | Higher and Sharper |

| Purification via Crystallization | Less Efficient | More Efficient |

Role of the Fluorine Substituent in Crystallization

The presence of a fluorine atom on the phenyl ring can have a subtle but significant impact on the crystal packing of this compound and its derivatives. Fluorine is highly electronegative and can participate in various non-covalent interactions, including hydrogen bonds (C-H···F) and halogen bonds. These interactions can influence the adoption of specific crystal lattices and potentially lead to polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. rsc.orgsoton.ac.uk The specific packing motif will depend on a delicate balance of these weaker interactions alongside the stronger hydrogen bonds from the amino and hydroxyl groups.

Applications in Medicinal Chemistry and Pharmaceutical Development

(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol as a Key Chiral Building Block

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral molecules. They are fundamental in creating stereochemically defined pharmaceuticals, where a specific three-dimensional arrangement is often crucial for biological activity. this compound fits this role perfectly, providing a scaffold with a defined stereocenter that can be elaborated into a variety of drug candidates.

Precursor in Drug Discovery and Development

The development of novel therapeutics often relies on the availability of unique and functionalized precursors. Chiral amino alcohols, such as this compound, are highly valued in drug discovery programs. The presence of both an amino and a hydroxyl group allows for a wide range of chemical transformations, enabling chemists to build molecular diversity and explore structure-activity relationships (SAR). The fluorophenyl moiety is a common feature in many modern drugs, and using this building block ensures its efficient and stereospecific introduction into potential drug candidates. nih.gov

Intermediate in the Synthesis of Complex Organic Molecules

As an intermediate, this compound facilitates the construction of larger, more intricate molecular architectures. Its bifunctional nature—containing both a nucleophilic amine and a primary alcohol—allows for sequential or orthogonal chemical reactions to build complexity. This makes it a valuable component in multi-step syntheses targeting novel therapeutic agents, from small molecule inhibitors to more elaborate structures. Chiral amino alcohols are key intermediates in the synthesis of non-natural amino acids and other valuable chiral compounds for medicinal applications. researchgate.net

Pharmacological Implications of Fluorine Substitution

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to enhance a drug candidate's properties. hilarispublisher.com The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. tandfonline.comresearchgate.net

| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Fluorine (C-F) Bond | Implication in Drug Design |

| Bond Strength | Lower | Higher | Increased metabolic stability by blocking sites of oxidation. tandfonline.comnih.gov |

| Electronegativity | Hydrogen: 2.20 | Fluorine: 3.98 | Alters electronic properties, affecting pKa and binding interactions. pharmacyjournal.orgbohrium.com |

| Van der Waals Radius | Hydrogen: 1.20 Å | Fluorine: 1.47 Å | Minimal steric perturbation, allowing fluorine to act as a bioisostere of hydrogen. tandfonline.comnih.gov |

Enhancement of Metabolic Stability

A significant hurdle in drug development is overcoming rapid metabolic degradation by enzymes such as the cytochrome P450 family. pharmacyjournal.org The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism. tandfonline.comnih.gov By strategically placing a fluorine atom at a metabolically vulnerable position on a drug molecule—a "metabolic soft spot"—chemists can block this degradation pathway. pharmacyjournal.orgbohrium.com This modification can extend the drug's half-life, increase its bioavailability, and ensure that a therapeutically effective concentration is maintained for a longer duration. nih.gov

Improved Binding Affinity to Therapeutic Targets

| Pharmacological Property | Effect of Fluorine Substitution | Rationale |

| Metabolic Stability | Generally Increased | The strong C-F bond is resistant to enzymatic cleavage, particularly oxidative metabolism. tandfonline.combohrium.com |

| Binding Affinity | Often Enhanced | Fluorine can participate in favorable polar interactions and alter molecular conformation to improve fit with the target site. hilarispublisher.combohrium.com |

| Membrane Permeability | Can be Improved | Fluorine substitution can increase lipophilicity, which may enhance passage through cellular membranes. pharmacyjournal.orgresearchgate.net |

| pKa Modulation | Lowered Basicity | The strong electron-withdrawing nature of fluorine can decrease the pKa of nearby amines, affecting ionization state and bioavailability. tandfonline.combohrium.com |

Modulation of Biological Pathways and Molecular Targets

Molecules derived from this compound are designed to interact with specific biological targets, thereby modulating pathways implicated in disease. The 4-fluorophenyl group is a key pharmacophore that can be crucial for this interaction. For instance, in the development of p38 MAP kinase inhibitors, a class of anti-inflammatory agents, the presence of a fluorophenyl group was found to be important for activity. nih.gov An X-ray crystal structure of a similar inhibitor series bound to p38α revealed that the fluorinated ring fits into the ATP binding pocket. nih.gov While not directly synthesized from this specific building block, this example illustrates how the structural motif it provides can be used to target and inhibit key enzymes in cellular signaling cascades. The strategic placement of fluorine can contribute to the selectivity and potency of such inhibitors, ultimately leading to a desired therapeutic effect. nih.govtandfonline.com

Interaction with Enzymes and Receptors

The efficacy of this compound and its derivatives in various therapeutic contexts stems from its specific molecular interactions with enzymes and receptors. The β-amino alcohol motif is a key pharmacophore that engages with the active or allosteric sites of biological targets. For instance, in enzymes like Dipeptidyl Peptidase-4 (DPP-4), the amino and hydroxyl groups can form critical hydrogen bonds and ionic interactions within the enzyme's active site, mimicking the structure of natural substrates.

In the context of receptors and transporters, such as the serotonin transporter (SERT), this compound has been shown to bind to sites distinct from the primary substrate binding pocket. This allosteric interaction induces conformational changes in the protein, thereby modulating its activity without directly competing with the endogenous ligand. The fluorophenyl group often enhances binding affinity and can improve pharmacokinetic properties like metabolic stability and membrane permeability. The specific stereochemistry of the (S)-enantiomer is frequently crucial for achieving the correct orientation within the binding site to ensure potent and selective activity.

Competitive Inhibition of Dipeptidyl Peptidase-4 (DPP-4) for Antidiabetic Potential

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. A significant class of DPP-4 inhibitors is based on β-amino acid and β-amino alcohol scaffolds. These compounds act as competitive inhibitors, mimicking the dipeptide structure of the natural substrates of DPP-4.

While direct studies on this compound as a DPP-4 inhibitor are not extensively documented, its structural similarity to known inhibitors, such as Sitagliptin, suggests its potential in this area. Sitagliptin, a potent and selective DPP-4 inhibitor, features a β-amino acid core with a trifluorophenyl group. The proposed mechanism for inhibitors of this class involves the primary amine forming a salt bridge with glutamic acid residues (Glu205/Glu206) in the S2 subsite of the DPP-4 active site, while the fluorophenyl ring occupies the hydrophobic S1 pocket. The (S)-stereochemistry is often essential for optimal binding and inhibitory activity.

| Compound Class | Target Enzyme | Mechanism of Action | Key Structural Feature | Therapeutic Potential |

|---|---|---|---|---|

| β-Amino Alcohols/Acids | Dipeptidyl Peptidase-4 (DPP-4) | Competitive Inhibition | Mimics dipeptide substrate | Antidiabetic |

Allosteric Modulation of Serotonin Transporter for Antidepressant Activity

The serotonin transporter (SERT) is a primary target for antidepressant medications, which typically act by blocking the reuptake of serotonin from the synaptic cleft. Research has identified this compound, designated as ATM7, as a novel allosteric modulator of SERT. nih.gov Unlike traditional selective serotonin reuptake inhibitors (SSRIs) that bind to the central (orthosteric) site, ATM7 interacts with a distinct allosteric site on the transporter. nih.gov

This interaction does not block serotonin reuptake but rather modulates the transporter's function. Studies have shown that ATM7 stabilizes an outward-facing conformation of SERT. nih.gov This conformational stabilization is thought to facilitate the interaction of serotonin with the transporter, particularly at low serotonin concentrations, thereby increasing the efficiency of serotonin reuptake. nih.gov This novel mechanism of action presents a new avenue for the development of antidepressant therapies that could offer different efficacy and side-effect profiles compared to existing treatments. The discovery of ATM7 was facilitated by virtual screening techniques based on a structural model of SERT. nih.gov

| Compound Name | Target | Mechanism of Action | Effect on Transporter | Therapeutic Potential |

|---|---|---|---|---|

| This compound (ATM7) | Serotonin Transporter (SERT) | Allosteric Modulation | Stabilizes outward-facing conformation | Antidepressant |

Development of Integrin-Binding Mimetics

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion and are involved in various physiological and pathological processes, including thrombosis, inflammation, and cancer metastasis. A common recognition motif for many integrins is the Arg-Gly-Asp (RGD) tripeptide sequence found in extracellular matrix proteins.

One of the strategies in designing integrin antagonists is to create small molecules that mimic this RGD sequence. A significant class of β3 integrin antagonists utilizes β-amino acids to replicate the function of the aspartate residue in the RGD motif. The carboxylic acid and amino groups of the β-amino acid are positioned to interact with the receptor in a manner similar to the natural ligand. Given the structural similarity between β-amino acids and β-amino alcohols, this compound represents a potential starting scaffold for the development of novel integrin-binding mimetics. By modifying the alcohol and amine functionalities, it may be possible to design compounds that can effectively compete with natural ligands for binding to integrins, thereby inhibiting their function.

Potential in Protein Kinase B Inhibitor Development

Following a comprehensive review of available scientific literature, no direct research or publications were identified that link this compound or the broader class of β-amino alcohols to the development of inhibitors for Protein Kinase B (Akt). Therefore, this section cannot be completed with the required scientific accuracy.

Structure Activity Relationship Studies of S 3 Amino 3 4 Fluorophenyl Propan 1 Ol Derivatives

Impact of Chiral Stereochemistry on Biological Activity

The stereochemistry of a molecule is a critical determinant of its biological activity. mdpi.com In chiral compounds, the three-dimensional arrangement of atoms can significantly affect how the molecule interacts with its biological target, its metabolic pathway, and its distribution within an organism. mdpi.com The majority of natural products are chiral and are often biosynthesized in an enantiomerically pure form, highlighting the importance of stereoisomerism in biological systems. mdpi.com

For derivatives of 3-amino-3-phenylpropan-1-ol, the chiral center is located at the carbon atom to which the amino group and the phenyl ring are attached. The specific spatial orientation of these groups, designated as either (S) or (R), dictates the molecule's interaction with chiral biological macromolecules such as enzymes and receptors. These interactions are often stereospecific, meaning one enantiomer may exhibit significantly higher potency or a different pharmacological profile than the other. mdpi.com In many cases, only one of the enantiomers is responsible for the desired therapeutic effect, while the other may be inactive or contribute to undesirable effects.

The biological activity of amino acid derivatives can be influenced by stereospecific transport systems. mdpi.com For instance, the uptake of certain drugs is mediated by L-amino acid transport systems, which would favor one stereoisomer over the other. mdpi.com The ability of chiral molecules like (S)-3-Amino-3-(4-chlorophenyl)propionic acid to serve as specific building blocks in the synthesis of complex bioactive molecules underscores the necessity of stereochemical purity to achieve the desired biological outcomes. chemimpex.com While direct comparative studies on the enantiomers of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol are not detailed in the provided context, the established principles of stereochemistry in medicinal chemistry strongly suggest that its (S)-configuration is crucial for its specific biological function, with the (R)-enantiomer expected to have different activity.

Influence of Fluorine Atom on Electronic Properties and Biological Interactions

The substitution of a hydrogen atom with fluorine on the phenyl ring of 3-amino-3-phenylpropan-1-ol derivatives profoundly alters the molecule's physicochemical properties, which in turn influences its biological interactions. researchgate.net Fluorine is the most electronegative element and has a small van der Waals radius, making it a bioisostere of a hydrogen atom in terms of size but not electronically. researchgate.netresearchgate.net

The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, with bond energies of approximately 112 kcal/mol versus 98 kcal/mol, respectively. researchgate.net This increased bond strength often enhances the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P-450. researchgate.netmdpi.com This can lead to improved pharmacokinetic properties.

Furthermore, fluorine's strong electron-withdrawing nature significantly impacts the electronic properties of the aromatic ring. This inductive effect can lower the pKa of nearby functional groups, such as the amino group, altering their ionization state at physiological pH. These modifications can change the strength of non-covalent interactions, such as hydrogen bonds and electrostatic interactions, which are critical for binding to biological targets. researchgate.net The introduction of fluorine can thus enhance a molecule's potency, binding affinity, and selectivity for its target protein. researchgate.netmdpi.com

| Property | Hydrogen (H) | Fluorine (F) | Impact on Molecular Properties |

|---|---|---|---|

| van der Waals Radius (Å) | 1.20 | 1.47 | Fluorine is sterically similar to hydrogen, allowing it to fit into similar binding pockets. researchgate.net |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | Creates a strong dipole in the C-F bond, altering the electronic distribution of the molecule. researchgate.net |

| Bond Energy with Carbon (kcal/mol) | ~98 | ~112 | Increases metabolic stability by making the C-F bond resistant to cleavage. researchgate.net |

| Electronic Effect | Neutral | Strongly Electron-Withdrawing | Influences the acidity/basicity of nearby functional groups and modulates binding interactions. researchgate.net |

Comparison with Structurally Similar Amino Alcohols and Analogs

The biological activity of this compound can be better understood by comparing it with structurally similar analogs where the fluorine atom is replaced by other substituents. The nature of the substituent at the para-position of the phenyl ring significantly influences the molecule's steric, electronic, and lipophilic properties, leading to different structure-activity relationships (SAR).

Compared to its non-fluorinated parent compound, (S)-3-amino-3-phenylpropan-1-ol, the fluorinated analog benefits from the properties imparted by fluorine, such as increased metabolic stability and altered binding affinity. researchgate.net

When compared to the chloro-analog, (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol, distinct differences emerge. Although both fluorine and chlorine are electron-withdrawing halogens, chlorine has a larger atomic radius. This increased steric bulk can affect how the molecule fits into a binding site. Furthermore, the electronic effects differ; while both are electron-withdrawing, the specifics of their interaction with a biological target can vary. For instance, chloro derivatives are sometimes associated with enhanced binding to hydrophobic pockets within enzymes compared to their fluoro counterparts.

Replacing the fluorine with a trifluoromethyl (-CF₃) group introduces even more significant changes. The -CF₃ group is substantially bulkier and more lipophilic than a single fluorine atom. This modification can dramatically increase the compound's ability to cross cell membranes and may enhance its binding in hydrophobic pockets, often leading to increased metabolic stability. Conversely, an electron-donating group like a methoxy (B1213986) (-OCH₃) group would have opposing electronic effects to fluorine, making the phenyl ring more electron-rich and potentially altering the binding mode and activity.

| Substituent at 4-Position | Compound Name | Key Property Changes | Potential Impact on Biological Activity |

|---|---|---|---|

| -F | This compound | Strongly electron-withdrawing; metabolically stable C-F bond; small size. researchgate.netresearchgate.net | Can enhance binding affinity, improve metabolic stability, and increase potency. mdpi.com |

| -H | (S)-3-Amino-3-phenylpropan-1-ol | Baseline compound with neutral electronic properties. | Serves as a reference for evaluating the effects of other substituents. |

| -Cl | (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | Electron-withdrawing; larger steric size than fluorine. | May enhance binding in hydrophobic pockets; alters electronic and steric interactions compared to the fluoro analog. |

| -CF₃ | (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol | Strongly electron-withdrawing; significantly increased lipophilicity and steric bulk. | Often increases metabolic stability and affinity for hydrophobic binding sites. |

| -OCH₃ | (S)-3-Amino-3-(4-methoxyphenyl)propan-1-ol | Electron-donating group. | Alters electronic interactions with the target, potentially leading to a different activity profile compared to electron-withdrawing groups. |

Analytical and Spectroscopic Characterization in Research Settings

Methods for Enantiomeric Purity Determination

The determination of enantiomeric purity is critical for chiral compounds, as different enantiomers can exhibit distinct biological activities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods utilized for this purpose.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For compounds like (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. yakhak.org The amino and hydroxyl groups of the analyte can interact with the chiral selector on the CSP through hydrogen bonding, dipole-dipole interactions, and steric hindrance, enabling separation.

In many cases, derivatization of the amino group is performed to enhance the interaction with the CSP and improve chromatographic resolution. Reagents such as nitrobenzoxadiazole (NBD) derivatives can be used for this purpose. yakhak.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as 2-propanol, is crucial for optimizing the separation.

Interactive Table: Illustrative Chiral HPLC Conditions for Analogs of this compound

| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection (nm) | Analyte |

| Chiralpak IE | 20% 2-propanol/hexane | 1.0 | 310 | NBD-derivatized chiral amines |

| Chiralcel OD-H | 15% 2-propanol/hexane | 1.0 | 310 | NBD-derivatized chiral amines |

| Lux Amylose-1 | 25% 2-propanol/hexane | 1.0 | 310 | NBD-derivatized α-amino acid esters |

This data is representative and based on methods for similar chiral amines and may require optimization for this compound. yakhak.org

Gas Chromatography (GC):

Chiral Gas Chromatography is another valuable method for determining enantiomeric purity, particularly for volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility. The amino and hydroxyl groups can be derivatized, for example, by acylation with reagents like trifluoroacetic anhydride. wiley.com The resulting derivatives are then separated on a chiral capillary column, often coated with a cyclodextrin-based stationary phase. wiley.com The differential interaction of the enantiomeric derivatives with the chiral stationary phase allows for their separation and quantification.

Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopic techniques are indispensable for confirming the chemical structure of the parent compound and its derivatives, such as N-acyl derivatives. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of an N-acyl derivative of this compound would exhibit characteristic signals. The aromatic protons of the 4-fluorophenyl group would appear as a multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The fluorine atom causes splitting of the adjacent proton signals. The protons of the propan-1-ol backbone would show distinct chemical shifts and coupling patterns. For instance, the methine proton (CH-N) would likely be a multiplet, and the methylene (B1212753) protons adjacent to the hydroxyl group (CH₂-OH) and the chiral center (CH₂-CH) would also exhibit complex splitting. The N-H proton of the amide would appear as a signal that can be exchanged with D₂O.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The carbons of the 4-fluorophenyl ring would be observed in the aromatic region (typically δ 115-165 ppm), with the carbon directly bonded to the fluorine atom showing a large coupling constant (¹JCF). The carbons of the propanol (B110389) chain would appear at higher field, and the carbonyl carbon of the N-acyl group would be found in the downfield region (δ 170-185 ppm). libretexts.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Hypothetical N-Acetyl Derivative

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~170 |

| C (ipso-F) | - | ~162 (d, ¹JCF ≈ 245 Hz) |

| C (aromatic CH) | ~7.1-7.4 (m) | ~128 (d, ³JCF ≈ 8 Hz) |

| C (aromatic CH) | ~7.0-7.2 (m) | ~115 (d, ²JCF ≈ 21 Hz) |

| C (ipso-CH) | - | ~140 |

| CH-N | ~4.5-5.0 (m) | ~55 |

| CH₂-CH | ~1.9-2.2 (m) | ~38 |

| CH₂-OH | ~3.6-3.8 (t) | ~60 |

| NH | ~8.0-8.5 (d) | - |

| OH | Variable | - |

| COCH₃ | ~2.0 (s) | ~23 |

These are estimated values based on analogous structures and may vary depending on the solvent and other experimental conditions. docbrown.infodocbrown.info

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. In an N-acyl derivative of this compound, characteristic absorption bands would be observed. A broad band in the region of 3200-3550 cm⁻¹ corresponds to the O-H stretching of the alcohol. ucla.edu The N-H stretching of the amide group typically appears in the 3300-3500 cm⁻¹ region. ucla.edu A strong absorption band for the carbonyl (C=O) stretch of the amide would be present around 1630-1690 cm⁻¹. ucla.edu The C-F stretching vibration of the fluorophenyl group is expected to appear in the 1100-1250 cm⁻¹ region. scispace.com Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ range. vscht.cz

Interactive Table: Characteristic IR Absorption Frequencies for an N-Acyl Derivative

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3200-3550 | Strong, Broad |

| Amide | N-H stretch | 3300-3500 | Medium |

| Amide | C=O stretch | 1630-1690 | Strong |

| Aromatic | C=C stretch | 1400-1600 | Medium |

| Fluoroaromatic | C-F stretch | 1100-1250 | Strong |

| Alkane | C-H stretch | 2850-2960 | Medium |

This table provides typical ranges for the specified functional groups. ucla.eduscispace.comvscht.cz

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For an N-acyl derivative, the molecular ion peak (M⁺) would be observed. The fragmentation pattern would likely involve cleavage of the bonds adjacent to the nitrogen and oxygen atoms. Common fragments could arise from the loss of the acyl group, the hydroxymethyl group, or cleavage of the propanol chain. The presence of the 4-fluorophenyl group would lead to characteristic fragments containing this moiety.

Future Directions and Emerging Research Avenues

Novel Synthetic Approaches for Enhanced Efficiency and Sustainability

Exploration of New Biological Targets and Therapeutic Applications

The pharmacological profile of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol remains largely uncharacterized in scientific literature. There is a lack of published studies investigating its potential interactions with various biological targets. The structural motif of a 3-amino-3-phenylpropan-1-ol is present in some centrally acting compounds; however, the specific effects of the 4-fluoro substitution on the phenyl ring of this particular enantiomer have not been elucidated. Future research could explore its potential as a modulator of neurotransmitter receptors or enzymes, or as a building block for more complex molecules with therapeutic potential.

Computational Chemistry and Molecular Modeling in Predicting Interactions

In silico studies, including computational chemistry and molecular modeling, are powerful tools for predicting the binding affinity and interaction of small molecules with biological macromolecules. However, there are no available research articles or reports that apply these methods to this compound. Such studies would be invaluable in identifying potential biological targets and guiding the design of future derivatives. Molecular docking simulations, for instance, could screen this compound against a library of protein structures to generate hypotheses about its mechanism of action.

Q & A

Q. What are the standard synthetic methods for preparing (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol in laboratory settings?

The compound is typically synthesized via reduction of 3-(4-fluorophenyl)-2-nitropropene. Common protocols use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF) at controlled temperatures (0–25°C). Catalytic hydrogenation with palladium on carbon (Pd/C) under H₂ pressure is also employed for industrial-scale production. Key considerations include solvent polarity, reaction time, and temperature to optimize yield and enantiomeric purity .

Q. Which analytical techniques are most effective for confirming the structure and enantiomeric purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR verifies the presence of the fluorophenyl group (δ ~7.0–7.4 ppm for aromatic protons) and hydroxyl/amino protons.

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry and hydrogen-bonding networks .

Q. What are the primary chemical reactions involving this compound, and how are they optimized?

- Oxidation : The hydroxyl group is oxidized to a ketone using CrO₃ in acetic acid or KMnO₄ in aqueous solutions.

- Substitution : The amino group reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form amides.

- Reduction : LiAlH₄ further reduces intermediates, requiring anhydrous conditions. Optimization involves adjusting reagent stoichiometry and monitoring pH/temperature .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological interactions?

The (S)-enantiomer’s spatial arrangement enhances hydrogen-bonding with biological targets (e.g., enzymes or receptors). For example, fluorophenyl groups engage in hydrophobic interactions, while the hydroxyl and amino groups form hydrogen bonds. Computational docking studies and mutational analyses (e.g., alanine scanning) can map binding sites and quantify stereochemical effects on activity .

Q. What experimental strategies resolve discrepancies in stereochemical outcomes between synthetic routes?

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) to improve enantioselectivity.

- Analytical Cross-Validation : Compare results from chiral HPLC, circular dichroism (CD), and X-ray crystallography.

- Mechanistic Studies : Investigate reaction pathways via DFT calculations to identify stereochemical bottlenecks in NaBH₄ vs. Pd/C methods .

Q. How can researchers design experiments to study the compound’s role in modulating oxidative stress pathways?

- In Vitro Assays : Measure ROS (reactive oxygen species) scavenging in cell lines using fluorescent probes (e.g., DCFH-DA).

- Gene Expression Profiling : RNA-seq or qPCR to assess antioxidant genes (e.g., SOD, Nrf2).

- In Vivo Models : Administer the compound in animal models (e.g., cisplatin-induced ototoxicity) and evaluate hearing loss via auditory brainstem response (ABR) .

Q. What are the structure-activity relationship (SAR) trends for fluorophenyl-containing analogs of this compound?

- Halogen Substitution : Fluorine’s electronegativity enhances bioavailability and target affinity compared to chlorine analogs.

- Backbone Modifications : Replacing the hydroxyl group with a carboxylate (e.g., 3-Amino-3-(4-fluorophenyl)propionic acid) alters solubility and binding kinetics.

- Stereoisomer Comparisons : (R)-isomers often show reduced activity due to mismatched chiral centers in target proteins .

Methodological Considerations

- Contradiction Analysis : Conflicting data on enantiomeric purity may arise from varying synthetic conditions. Cross-validate using multiple analytical techniques (e.g., chiral HPLC + X-ray).

- Safety Protocols : Handle the compound under inert atmospheres (N₂/Ar) due to its amino and hydroxyl groups’ reactivity. Use PPE (gloves, goggles) as per SDS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.